molecular formula C16H17N3O2 B13854942 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole

4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole

Cat. No.: B13854942
M. Wt: 283.32 g/mol
InChI Key: XKJFFHTTWFFWOP-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a pyridine ring, and a dihydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Alkylation: Attachment of the pyridin-3-ylmethyl group to the indole core.

    Cyclization: Formation of the dihydroindole structure through intramolecular reactions.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for alkylation, and catalysts for cyclization. The overall yield and purity of the final product depend on the optimization of these conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroindole core to an indole structure.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group and pyridine ring are key functional groups that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can be compared with other similar compounds, such as:

    4,6-Dimethyl-5-nitroindole: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties.

    5-Nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Similar structure but without the dimethyl groups, affecting its reactivity.

    4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Lacks the nitro group, leading to different biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4,6-dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole

InChI

InChI=1S/C16H17N3O2/c1-11-8-15-14(12(2)16(11)19(20)21)5-7-18(15)10-13-4-3-6-17-9-13/h3-4,6,8-9H,5,7,10H2,1-2H3

InChI Key

XKJFFHTTWFFWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2CC3=CN=CC=C3)C(=C1[N+](=O)[O-])C

Origin of Product

United States

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